6-Nitropyrene-1,3-diol
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Overview
Description
6-Nitropyrene-1,3-diol is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both nitro and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,3-diol typically involves the nitration of pyrene followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitropyrene is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyrene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as bromine, chlorine, or alkylating agents.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of 6-aminopyrene-1,3-diol.
Substitution: Formation of various substituted pyrene derivatives.
Scientific Research Applications
6-Nitropyrene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a model compound in toxicology research.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitropyrene-1,3-diol involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-Nitropyrene
- 2-Nitropyrene
- 3-Nitropyrene
- 6-Nitrobenzo[a]pyrene
Comparison: 6-Nitropyrene-1,3-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other nitropyrene derivatives, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
CAS No. |
91598-90-2 |
---|---|
Molecular Formula |
C16H9NO4 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
6-nitropyrene-1,3-diol |
InChI |
InChI=1S/C16H9NO4/c18-13-7-14(19)11-5-4-9-12(17(20)21)6-2-8-1-3-10(13)16(11)15(8)9/h1-7,18-19H |
InChI Key |
XZDKIDAGEFMQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2O)O)C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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